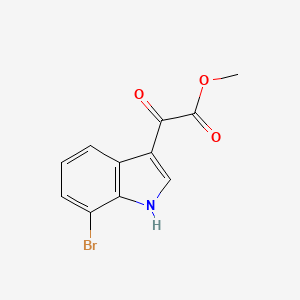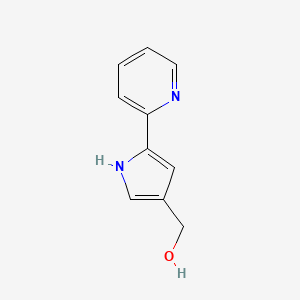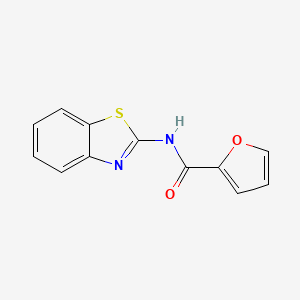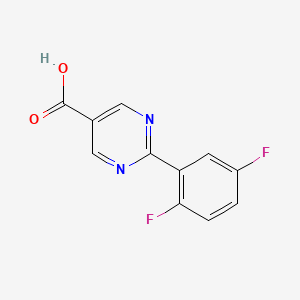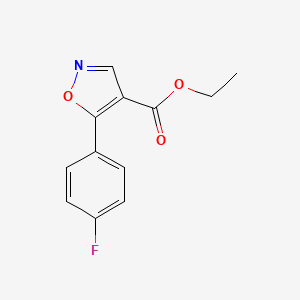
(1R,2R)-indan-1,2-diol
Descripción general
Descripción
(1R,2R)-indan-1,2-diol: is an organic compound with the molecular formula C₉H₁₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclic structure This compound is a stereoisomer, specifically the trans isomer, where the hydroxyl groups are on opposite sides of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bioconversion: One of the primary methods for preparing (1R,2R)-indan-1,2-diol is through the bioconversion of indene using microbial strains such as Rhodococcus sp.
Chemical Synthesis: Another method involves the asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific addition of hydride or alkylide donors.
Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1R,2R)-indan-1,2-diol can undergo oxidation to form 1,2-indanedione.
Reduction: It can be reduced to form various indanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 1,2-Indanedione
Reduction: Indanol derivatives
Substitution: Various substituted indane derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Building Block: (1R,2R)-indan-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: It is used in studies involving diol dehydrogenases and other enzymes that act on vicinal diols.
Medicine:
Pharmaceuticals: this compound is a precursor in the synthesis of HIV protease inhibitors such as indinavir.
Industry:
Mecanismo De Acción
The mechanism of action of (1R,2R)-indan-1,2-diol involves its interaction with specific enzymes and receptors. For example, in the bioconversion process, it is oxidized by dioxygenases and further processed by dehydrogenases . These enzymes facilitate the conversion of indene to this compound through a series of oxidation and hydrolysis steps .
Comparación Con Compuestos Similares
cis-1,2-Indandiol: The cis isomer of 1,2-Indandiol, where the hydroxyl groups are on the same side of the ring.
1,2-Indanedione: An oxidized form of 1,2-Indandiol.
1,2-Indanediol: A general term for diols derived from indane, including both cis and trans isomers.
Uniqueness: (1R,2R)-indan-1,2-diol is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and as a chiral building block. Its ability to undergo selective reactions and its role in the synthesis of important pharmaceuticals highlight its significance in both research and industry .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(1R,2R)-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1 |
Clave InChI |
YKXXBEOXRPZVCC-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C2=CC=CC=C21)O)O |
SMILES canónico |
C1C(C(C2=CC=CC=C21)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

